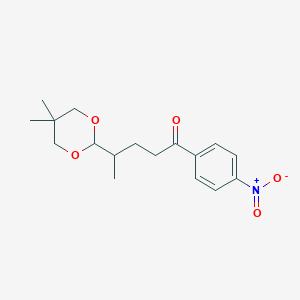

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-NITROVALEROPHENONE

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) :

- δ 8.20–8.10 (d, 2H) : Aromatic protons adjacent to the nitro group.

- δ 7.60–7.50 (d, 2H) : Aromatic protons meta to the nitro group.

- δ 4.20–4.10 (m, 1H) : Methine proton in the dioxane ring.

- δ 3.80–3.60 (m, 4H) : Methylene protons in the dioxane ring (O–CH₂–C).

- δ 2.50–2.40 (t, 2H) : Methylene protons adjacent to the ketone.

- δ 1.60–1.20 (m, 6H) : Aliphatic chain and methyl groups.

¹³C NMR (75 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch (ketone) |

| 1520, 1350 | NO₂ asymmetric/symmetric |

| 1250 | C–O–C (dioxane) |

| 1100 | C–N (nitro group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z 321.4 [M]⁺, 303.3 [M–H₂O]⁺, 275.2 [M–NO₂]⁺.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-12(16-22-10-17(2,3)11-23-16)4-9-15(19)13-5-7-14(8-6-13)18(20)21/h5-8,12,16H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWWZEMOHMZRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696469 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-36-2 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone (CAS No. 898786-36-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- Structure : The compound features a dioxane ring and a nitro group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BxPC3 (Pancreatic) | ≤0.34 | Significant sensitivity |

| A549 (Lung) | 1.2 | Moderate sensitivity |

| HeLa (Cervical) | 0.8 | High sensitivity |

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone is believed to involve:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and ROS generation.

- Interaction with DNA : Potential binding to DNA could disrupt replication and transcription processes.

Case Studies

- Study on Cytotoxicity : A study conducted on a panel of human tumor cell lines demonstrated that compounds similar to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone exhibited significant cytotoxicity in the micromolar range. The most potent derivative showed an IC50 value of 0.34 µM against BxPC3 cells, highlighting its potential as a therapeutic agent in pancreatic cancer treatment .

- Mechanistic Insights : Research exploring the metabolic pathways indicated that cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of active metabolites that contribute to its biological effects .

Scientific Research Applications

Biological Activities

Research has indicated several potential biological applications for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for further development in antibiotic formulations.

- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, suggesting potential applications in health supplements aimed at reducing oxidative stress.

Industrial Applications

Given its unique structure and properties, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone has potential applications in various industries:

- Pharmaceuticals : Its effectiveness as an antimicrobial agent positions it as a candidate for drug development.

- Cosmetics : The antioxidant properties may allow for incorporation into skincare products aimed at combating aging effects.

- Agricultural Chemicals : Potential use as a biopesticide or fungicide due to its biological activity against pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-nitrovalerophenone against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Antioxidant Activity

In another investigation published in the Journal of Natural Products, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results showed that it effectively reduced oxidative stress markers in vitro, indicating its potential use in nutraceutical applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one

- CAS Number : 898786-33-9

- Molecular Formula: C₁₇H₂₃NO₅

- Molecular Weight : 321.37 g/mol

- Structure: Features a valerophenone backbone (5-carbon ketone) with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and a nitro group (-NO₂) at the 4'-position of the phenyl ring.

Key Characteristics :

- The 5,5-dimethyl-1,3-dioxane moiety enhances steric bulk and may improve solubility in organic solvents.

- The nitro group is strongly electron-withdrawing, influencing electronic properties and reactivity.

Structural Analogues by Substituent Type

Table 1: Nitro-Substituted Analogues

Table 2: Halogen-Substituted Analogues

Table 3: Alkyl/Alkoxy-Substituted Analogues

Key Trends and Findings

Electron-Withdrawing vs. Electron-Donating Groups: Nitro and halogen substituents (e.g., -NO₂, -Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Methoxy (-OCH₃) and alkyl groups (e.g., -C₅H₁₁) improve solubility and membrane permeability .

Biological Activity: While direct data for 4'-nitrovalerophenone is lacking, structurally related 1,3-dioxane derivatives exhibit antimicrobial properties (e.g., MIC values ≤ 19.5 µg/mL against S. aureus and C. albicans) . Iodo- and chloro-substituted analogues are explored in radiopharmaceuticals and agrochemicals due to their stability and binding affinity .

Physical Properties :

- Melting points and solubility data are scarce, but molecular weight and substituent polarity inversely correlate with volatility. For example, the pentyl-substituted analogue (MW 332.48) is likely a liquid at room temperature, whereas nitro-substituted derivatives may crystallize .

Preparation Methods

Synthesis of the 5,5-Dimethyl-1,3-dioxane Moiety

The 1,3-dioxane ring with 5,5-dimethyl substitution is typically synthesized from 3-hydroxy-2-butanone and dimethyl carbonate via a transesterification and cyclization process. The key steps are:

- Transesterification Reaction: 3-hydroxy-2-butanone reacts with dimethyl carbonate in the presence of a catalyst such as sodium propylate, under heating (60–65 °C) for 3–6 hours. Methanol is removed continuously by distillation to drive the reaction forward.

- Cyclization and Byproduct Removal: The temperature is raised to 110–160 °C and maintained for 2–5 hours to promote cyclization and remove byproducts like methanol.

- Neutralization and Crystallization: After cooling, concentrated hydrochloric acid is added to neutralize the catalyst to pH ~7. The mixture is then subjected to fractional distillation and crystallization at 0–5 °C to isolate crude 4,5-dimethyl-1,3-dioxol-2-one.

- Purification: Recrystallization using appropriate solvents at 60–80 °C followed by cooling and drying yields highly pure white crystals of the dioxane intermediate with purity >99% and melting point around 77–78.5 °C.

This method is well-documented in patent CN103483307A and related chemical literature, showing yields around 47–53% with high purity confirmed by HPLC.

Formation of the Nitrovalerophenone Backbone

The nitro-substituted valerophenone moiety is generally prepared starting from 4-nitrobenzaldehyde or 3-nitrobenzaldehyde derivatives, depending on the positional isomer required. The key steps include:

- Alkylation or Acylation: Introduction of the valerophenone chain (a pentanone side chain) onto the aromatic ring is achieved via Friedel-Crafts acylation or related coupling reactions.

- Nitro Group Stability: Reaction conditions are controlled to avoid reduction or displacement of the nitro group, often by using mild Lewis acid catalysts or base-free conditions.

- Purification: Chromatographic techniques or recrystallization are used to isolate the nitrovalerophenone intermediate.

Specific details on this step are less frequently detailed in open literature but are standard in aromatic ketone synthesis.

Coupling of the Dioxane Ring to the Nitrovalerophenone

The coupling involves the attachment of the preformed 5,5-dimethyl-1,3-dioxane moiety to the valerophenone backbone, typically via:

- Nucleophilic Substitution or Condensation: The dioxane ring bearing a reactive functional group (such as a hydroxyl or halide) reacts with the valerophenone intermediate under controlled conditions.

- Reaction Conditions: Mild heating and inert atmosphere to preserve the dioxane ring and nitro substituent.

- Purification: Final product is purified by recrystallization or chromatography to achieve high purity suitable for research applications.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Transesterification & Cyclization | 3-hydroxy-2-butanone, dimethyl carbonate | 60–65 °C (3–6 h), then 110–160 °C (2–5 h) | 47–53 | ~99 | Methanol removed by distillation; catalyst neutralized with HCl |

| 2 | Friedel-Crafts Acylation | 4-nitrobenzaldehyde, valerophenone precursors | Mild Lewis acid catalysis, inert atmosphere | Variable | High | Nitro group preserved |

| 3 | Coupling (Nucleophilic substitution) | Dioxane intermediate + nitrovalerophenone | Mild heating, inert atmosphere | Moderate | High | Purification by recrystallization or chromatography |

Research Findings and Notes

- The preparation of the dioxane intermediate is critical and well-optimized, with the use of sodium propylate as a catalyst and controlled temperature profiles to maximize yield and purity.

- The nitrovalerophenone backbone synthesis requires careful control to avoid nitro group reduction or side reactions, often achieved by using mild catalysts and protecting groups if necessary.

- The final coupling step demands mild conditions to preserve the sensitive dioxane ring and nitro substituent, with purification techniques tailored to remove side products and unreacted starting materials.

- The compound's purity is typically confirmed by high-performance liquid chromatography (HPLC), and melting points are consistent with literature values (around 77–78.5 °C for the dioxane intermediate).

- Industrial synthesis may employ continuous flow systems to enhance yield and reduce waste, but batch synthesis remains common in research settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.